molecular formula C9H6ClNO2S B3083432 (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one CAS No. 1142199-33-4

(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one

Cat. No. B3083432
CAS RN: 1142199-33-4
M. Wt: 227.67 g/mol
InChI Key: SHTNNXPVXDBFAB-XVNBXDOJSA-N
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Description

(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one, also known as CMTO, is a type of organochlorine compound that has been widely studied for its potential applications in scientific research. CMTO is a colorless, crystalline solid that is soluble in organic solvents, such as ether and chloroform. It has a molecular formula of C7H5ClO2S and a molecular weight of 186.6 g/mol. CMTO is a versatile compound that can be used in various organic synthesis reactions, including those involving Michael addition, Diels-Alder reaction, and Wittig reaction. In addition, CMTO has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Supercapacitor Applications

A novel monomer similar in structure to (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one, specifically 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, has been synthesized and applied in supercapacitors. This monomer underwent electrochemical polymerization, resulting in a material with significant capacitive performance, demonstrating high specific capacitances and good charge–discharge cycling stability, making it a promising candidate for energy storage applications (Hür, Arslan, & Hür, 2016).

Synthesis Techniques

The compound has been utilized as a core structure in various synthesis techniques. For instance, a series of 4-ylideneoxazolones were prepared using a similar compound, 4-chloromethylene-2-phenyl-5(4H)-oxazolone, through the Stille reaction, yielding good yields under mild conditions (Beccalli, Clerici, & Gelmi, 1999). Another study involved the transformation of 4-(dichloromethylene)-4-phenyl-1,3-oxazol-5(4H)-one into a stabilized ylide, which was further used in cyclocondensations, highlighting the compound's utility in synthesizing complex organic structures (Brovarets et al., 2004).

Crystallography and Structural Analysis

Crystallographic studies on related compounds, such as 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one, have provided insights into their molecular structures, showcasing the non-planarity between thiophene and triazole rings and highlighting the potential for detailed structural analysis in materials science (Ünver & Tanak, 2018).

Corrosion Inhibition

A derivative of a similar structure, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was studied for its corrosion inhibition properties on mild steel, demonstrating the potential of such compounds in protecting materials against corrosion, which could have significant implications in industrial applications (Daoud et al., 2014).

Antimicrobial Activities

Research into Schiff base benzamides derived from similar structures has shown potential antimicrobial activities, with some compounds exhibiting significant effects against specific bacterial and fungal strains. This suggests the possibility of developing new antimicrobial agents from these structures (Karanth et al., 2018).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-4-8-7(9(12)13-11-8)3-6-1-2-14-5-6/h1-3,5H,4H2/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTNNXPVXDBFAB-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one

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